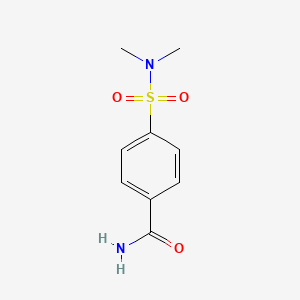

4-(Dimethylsulfamoyl)benzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical Sciences

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. The presence of the benzamide core allows for diverse chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

In contemporary chemical sciences, benzamide derivatives are investigated for a wide range of potential applications. They are integral to the development of new therapeutic agents, with research exploring their efficacy as anticancer, anti-inflammatory, and neuroprotective agents. nih.govsmolecule.combohrium.com The ability of the benzamide structure to interact with various biological targets, such as enzymes and receptors, makes it a valuable component in drug design. ontosight.ainih.gov For instance, certain N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor activities, with some showing comparable or even better anti-proliferative effects against specific cancer cell lines than existing compounds. nih.govresearchgate.net

The versatility of benzamides also extends to their use as biochemical probes for studying cellular processes and as building blocks in the creation of advanced materials. smolecule.com The synthesis of various benzamide derivatives, such as those with amino-substitutions or those incorporating a 4-sulfamoyl moiety, has been a focus of research to explore their potential as antioxidant agents or as inhibitors of enzymes like carbonic anhydrase. acs.orgnih.gov

Historical Perspectives and Evolution of Sulfamoyl Benzamide Research

The journey of sulfamoyl benzamide research is rooted in the broader history of sulfonamides, a class of compounds that gained prominence in the early 20th century. The initial focus was largely on their antibacterial properties. Over time, the structural and functional diversity of sulfonamides expanded, leading to the investigation of more complex derivatives, including those incorporating a benzamide moiety.

Early research into sulfamoyl benzamides was often driven by the desire to create compounds with improved therapeutic profiles. This involved modifying the core structure to enhance efficacy and selectivity. A significant area of investigation has been their role as carbonic anhydrase inhibitors, which has implications for various physiological processes. nih.gov

In recent years, the evolution of sulfamoyl benzamide research has been marked by the use of advanced synthetic techniques and computational methods. rsc.org Modern research often involves multi-step organic reactions to create complex molecules with specific functionalities. evitachem.com Techniques like carbodiimide (B86325) coupling are employed to synthesize carboxamides decorated with various biologically relevant substituents. rsc.orgresearchgate.netuaeu.ac.ae Furthermore, molecular docking studies are now commonly used to predict and understand the interactions between these compounds and their biological targets at the molecular level. rsc.org This shift towards a more rational design approach has accelerated the discovery of novel sulfamoyl benzamide derivatives with potential applications in various fields of research.

Overview of Academic Research Trajectories for 4-(Dimethylsulfamoyl)benzamide and Analogues

Academic research on this compound and its analogues is multifaceted, exploring their synthesis, chemical properties, and potential biological activities. The core structure, featuring a dimethylsulfamoyl group attached to a benzamide backbone, provides a foundation for creating a diverse library of compounds. ontosight.aievitachem.com

One major research trajectory focuses on the synthesis of novel derivatives. smolecule.comevitachem.com This often involves multi-step synthetic routes, including the formation of the dimethylsulfamoyl group, benzamide formation, and the attachment of various other moieties through coupling reactions. evitachem.com The goal is to generate new molecules with unique properties and potential applications.

Another significant area of research is the investigation of the biological activities of these compounds. smolecule.comontosight.ai Scientists are exploring the potential of this compound analogues in medicinal chemistry. smolecule.com For example, derivatives are being studied for their anticancer and anti-inflammatory properties. smolecule.com Research also delves into how these compounds interact with specific enzymes and biological pathways. smolecule.comrsc.org

Furthermore, the structure-activity relationship (SAR) of these compounds is a key focus. nih.gov By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify the key features responsible for a compound's function. This information is crucial for the rational design of more potent and selective molecules. The versatility of the this compound scaffold allows for its use as a lead compound in drug discovery and as a tool in chemical biology to probe cellular functions. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEOFOZTDBYWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for 4 Dimethylsulfamoyl Benzamide and Analogues

Multi-Step Organic Synthesis Pathways for the Benzamide (B126) Core

Precursor Synthesis and Functional Group Introduction

The journey towards 4-(dimethylsulfamoyl)benzamide often commences with a readily available starting material, such as p-aminobenzoic acid. researchgate.net A common initial step involves the diazotization of the amino group with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. researchgate.net The resulting diazonium salt is then reacted with sulfur dioxide in a solvent like acetic acid to yield 4-(chlorosulfonyl)benzoic acid. researchgate.net This intermediate is pivotal as it introduces the sulfonyl chloride group, which is a precursor to the final dimethylsulfamoyl moiety.

In some synthetic routes, commercially available 2-fluorobenzoic acid is used as the starting material. nih.gov This is treated with chlorosulfonic acid to produce the corresponding sulfonyl chloride. nih.gov

Amidation Techniques in Benzamide Formation

With the carboxylic acid and the precursor to the sulfamoyl group in place, the next key transformation is the formation of the amide bond. This can be achieved through several methods.

One common approach involves converting the carboxylic acid group of a precursor like 4-(chlorosulfonyl)benzoic acid into an acid chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated intermediate is then reacted with an amine source, such as aqueous ammonia, to form the benzamide. researchgate.net This method is often efficient but requires careful handling of the reactive acid chloride.

Alternatively, direct amidation methods offer a milder approach. These techniques utilize coupling agents to facilitate the reaction between the carboxylic acid and an amine. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with N-hydroxybenzotriazole (HOBt). This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating, avoiding the need to isolate the often-sensitive acid chloride intermediate. Other dehydrating reagents that can be employed for amide bond formation include B(OMe)₃, TsCl/Py, TiCl₄, Ph₂POCl, and Ph₃P/PySSPy. mdpi.com

Installation of the Dimethylsulfamoyl Moiety

The introduction of the N,N-dimethylsulfamoyl group is a defining step in the synthesis of this compound. This is typically accomplished through sulfonylation reactions.

Sulfonylation Reactions

The most direct method for installing the dimethylsulfamoyl group involves the reaction of a sulfonyl chloride precursor, such as 4-(chlorosulfonyl)benzoic acid or its derivatives, with dimethylamine (B145610). researchgate.netevitachem.com This reaction is generally performed in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

In cases where the benzamide core is already formed, the sulfonylation can be performed on a pre-existing sulfonamide. For instance, a primary sulfonamide can be reacted with a suitable dimethylating agent. However, direct sulfonylation of a benzoic acid derivative with dimethylsulfamoyl chloride is also a viable and frequently employed strategy. smolecule.com

The choice of reaction conditions, including the solvent and base, can be critical for optimizing the yield and minimizing side reactions.

Silyl (B83357) Radical-Mediated Activation for Sulfamoyl Group Introduction

An advanced and milder alternative for forming sulfonamides involves the use of silyl radical-mediated activation of sulfamoyl chlorides. acs.orgorganic-chemistry.orgnih.gov This method offers a single-step hydrosulfamoylation of alkenes and is particularly useful for late-stage functionalization of complex molecules. acs.orgorganic-chemistry.org

The process typically involves the use of a silyl radical initiator, such as tris(trimethylsilyl)silane (B43935) (TTMSS), and a photocatalyst like Eosin Y. acs.orgorganic-chemistry.orgtue.nl The silyl radical abstracts a chlorine atom from the sulfamoyl chloride, generating a sulfamoyl radical. researchgate.net This radical can then add to an alkene, leading to the formation of the corresponding aliphatic sulfonamide. researchgate.net While single electron reduction is more difficult for sulfamoyl chlorides compared to sulfonyl chlorides, the activation via chlorine-atom abstraction by a silyl radical occurs at similar rates for both. nih.govresearchgate.net This technique demonstrates high functional group tolerance, making it a versatile tool in modern organic synthesis. organic-chemistry.org

Derivatization and Analogue Synthesis

Once the core structure of this compound is established, a wide array of analogues can be synthesized through derivatization. This allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties.

Derivatization can be achieved by modifying various parts of the molecule. For example, the benzamide nitrogen can be substituted with different alkyl or aryl groups. This is often accomplished by reacting the corresponding 4-(dimethylsulfamoyl)benzoyl chloride with a diverse range of primary or secondary amines. nih.gov

Furthermore, the aromatic ring can be further functionalized. For instance, additional substituents can be introduced onto the phenyl ring to investigate their electronic and steric effects. The synthesis of analogues with different substitution patterns on the benzamide or sulfamoyl moieties allows for the creation of a library of compounds with varied characteristics. nih.govnih.gov

Chemical Transformations of the Benzamide Backbone

The core benzamide structure of this compound is assembled through fundamental organic reactions. A common synthetic pathway begins with a substituted benzoic acid. For instance, the synthesis of related sulfamoylbenzamides has been achieved starting from p-aminobenzoic acid. researchgate.net This process involves a sequence of reactions that transform the benzene (B151609) ring, such as converting the amino group into a sulfonyl chloride via diazotization followed by a reaction with sulfur dioxide in acetic acid. researchgate.net This 4-(chlorosulfonyl)benzoic acid is a key intermediate.

Another approach starts with a different substitution pattern, such as 2-fluorobenzoic acid, which is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride intermediate. nih.gov This highlights how the benzamide backbone can be built from various precursors, with functional groups being introduced onto the aromatic ring at different stages of the synthesis. These transformations are crucial for creating the foundational structure upon which further modifications are made.

Modifications at the Amide Nitrogen and Side Chains

A significant area of synthetic effort involves the modification of the amide nitrogen and associated side chains. This allows for the exploration of structure-activity relationships by introducing a diverse range of chemical moieties. In the synthesis of sulfamoylbenzamide derivatives, a key intermediate can be reacted with a wide variety of primary and secondary aliphatic amines, amino acids, and sulfonamides. nih.gov This creates a library of structurally diverse analogues, each with a unique substitution at the amide nitrogen. nih.gov

Further modifications can involve inverting the amide or sulfonamide groups or replacing moieties with bioisosteres. nih.gov For example, research into analogues has involved:

Inversion of the sulfonamide group , which in some cases preserved the biological potency of the parent compound. nih.gov

Replacement of an aniline (B41778) moiety with various substituted benzyl (B1604629) amines. nih.gov

Structural modification of an acetamide (B32628) side-chain , starting from a key intermediate like 2-(7-methoxynaphthalen-1-yl)ethanamine (B159461) to produce a range of analogues. nih.gov

These modifications are essential for lead optimization, aiming to enhance the compound's interaction with biological targets. nih.gov The amide group itself can be critical, forming hydrogen bonds with target residues, and its rigidification within the molecular scaffold has been explored as a design strategy. nih.gov

Substituent Effects on Synthetic Outcomes

The nature of substituents on the aromatic ring and other parts of the molecule can significantly influence the outcome of synthetic reactions. The electronic properties of these groups can affect the reactivity of intermediates. For example, the presence of an electron-withdrawing fluorine atom on a benzoyl chloride intermediate can modulate its reactivity during subsequent amidation steps. nih.gov

Reaction Conditions and Catalytic Systems in Synthesis Optimization

The optimization of reaction conditions and the use of advanced catalytic systems are paramount for achieving efficient and high-yielding syntheses of this compound and its analogues. A variety of conditions and catalysts are employed depending on the specific transformation.

Amide bond formation, a key step, can be achieved directly by reacting a carboxylic acid with an amine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂), often under reflux conditions, before reaction with an amine. researchgate.net

For more complex structures involving C-C or C-N bond formation, palladium-catalyzed cross-coupling reactions are frequently used. evitachem.com For instance, a Suzuki-Miyaura coupling reaction can be employed to link different aromatic fragments, using catalysts like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate. epo.org Modern, highly efficient systems like the Buchwald precatalysts are also utilized, which are air-stable and effective at low catalyst loadings under mild conditions. sigmaaldrich.com To accelerate reactions, particularly with less reactive substrates, techniques like microwave irradiation in combination with catalysts such as DMAP (4-Dimethylaminopyridine) have proven effective. nih.gov

| Reaction Type | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Amide Formation (from Carboxylic Acid) | HATU | - | nih.gov |

| Amide Formation (from Carboxylic Acid) | EDCI/HOBt | Room temp or mild heating | |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Reflux, 3-5 h | researchgate.net |

| Sulfonamide Formation | Dimethylsulfamoyl chloride / Triethylamine | - | smolecule.com |

| Suzuki-Miyaura Coupling | Tetrakis(triphenylphosphine)palladium(0) / K₂CO₃ | 70°C, DME/water | epo.org |

| SNAr Reaction | DMAP | Microwave irradiation | nih.gov |

Purification and Isolation Methodologies for Research Compounds

Following synthesis, the purification and isolation of this compound and its analogues are critical to obtain compounds of high purity for research purposes. The primary techniques employed are extraction, column chromatography, and recrystallization.

Liquid-liquid extraction is often the first step to separate the crude product from the reaction mixture. Subsequently, column chromatography is the most common method for purification. evitachem.com Silica gel is typically used as the stationary phase, with a mobile phase consisting of a solvent system like ethyl acetate/n-hexane or dichloromethane/methanol gradients. nih.govepo.org Flash chromatography, a faster variant, is also frequently used. nih.gov

For solid compounds, recrystallization is an effective final step to achieve high purity. mdpi.com This involves dissolving the crude product in a suitable hot solvent, such as ethanol (B145695) or ethyl acetate, and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. mdpi.com The purity of the final compound is typically confirmed by analytical methods such as NMR spectroscopy and mass spectrometry. nih.gov

Structure Activity Relationship Sar Investigations of 4 Dimethylsulfamoyl Benzamide Derivatives

Influence of the Dimethylsulfamoyl Group on Biological Activity

Electronic and Steric Contributions of the Sulfamoyl Moiety

From a steric perspective, the dimethylsulfamoyl group is bulky. This steric hindrance can either be advantageous or detrimental to biological activity, depending on the topography of the target's binding site. In some cases, the bulky nature of the group can promote a specific conformation that is favorable for binding. Conversely, it can also create steric clashes that prevent the molecule from fitting into the active site of a receptor or enzyme. The size and three-dimensional arrangement of the dimethylsulfamoyl group can therefore play a crucial role in determining the selectivity and potency of the compound. For instance, steric effects can influence the binding of a ligand to a cell surface receptor by creating a "steric hindrance factor" that limits the accessibility of binding sites. researchgate.netnih.gov

Positional Isomerism and Activity Modulation

For example, in a series of sulfamoyl benzamidothiazoles, modifications at different sites of the sulfamoyl benzamide (B126) core, including the position of the sulfamoyl group, resulted in significant variations in their ability to prolong NF-κB activation. nih.gov Similarly, in a study of sulfamoyl-benzamide derivatives as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), the position of the sulfamoyl group was a key determinant of inhibitory potential and selectivity against different isoforms. For instance, a chlorine atom at the 2-position of the benzene (B151609) ring shifted the selectivity of an N-cyclopropyl substituted compound towards h-NTPDases8. nih.gov

Structural Modifications of the Benzamide Scaffold

The benzamide scaffold serves as the core structure for this class of compounds. Modifications to the benzene ring and the amide nitrogen have been extensively explored to understand and optimize their biological activity.

Substituent Effects on the Benzene Ring

The nature and position of substituents on the benzene ring of the 4-(Dimethylsulfamoyl)benzamide scaffold have a profound impact on biological activity. Substituents can alter the electronic properties of the ring, influencing its reactivity and interaction with target molecules. researchgate.netnih.govrsc.orgcyberleninka.ru

For instance, in a study of sulfamoyl-benzamide derivatives, the introduction of a chlorine atom at the 2-position of the benzene ring was shown to modulate the inhibitory activity and selectivity against h-NTPDase isoforms. nih.gov This highlights how even a single atom change on the scaffold can lead to significant changes in biological function.

| Substituent | Position | Observed Effect on Biological Activity |

| Chlorine | 2 | Modulated inhibitory activity and selectivity against h-NTPDase isoforms. nih.gov |

| Bromo | 2 | Investigated for functional group compatibility in sulfamoyl benzamidothiazoles. nih.gov |

| Methyl | 2 or 5 | Elimination of methyl groups from a 2,5-dimethylphenyl substituent affected NF-κB activation. nih.gov |

Impact of Amide Nitrogen Substituents on Target Interaction

Studies have shown that both the size and nature of the N-substituent are critical. For example, in a series of sulfamoyl-benzamides, replacing a hydrogen atom on the amide nitrogen with different groups, such as substituted phenyl rings or alkyl chains, led to a range of inhibitory activities against h-NTPDases. The electronic properties of the substituents on the N-phenyl ring also played a role. nih.gov

| Amide Nitrogen Substituent | Observed Effect on Biological Activity |

| p-Chlorophenyl | Resulted in significant inhibition of h-NTPDases3 and h-NTPDases8. nih.gov |

| p-Anisidine | Showed inhibitory activity against h-NTPDases. nih.gov |

| n-Butylamine | Resulted in active compounds against h-NTPDases. nih.gov |

| Morpholine (B109124) | Produced derivatives with high polarity and variable activity. nih.gov |

| N-methylbenzylamine | Led to the synthesis of active amide derivatives. nih.gov |

These findings suggest that the amide nitrogen and its substituents are likely involved in key interactions within the binding site of the target protein. The optimal substituent would depend on the specific topology and chemical environment of the receptor.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound derivatives is crucial for understanding their bioactive conformations, which are the specific spatial arrangements of the molecule when it binds to its biological target.

The flexibility of the molecule, particularly around the rotatable bonds connecting the dimethylsulfamoyl group and the amide moiety to the benzene ring, allows it to adopt various conformations in solution. However, it is often a specific, low-energy conformation that is responsible for the observed biological effect.

Computational studies, such as molecular modeling and conformational searches, can predict the likely bioactive conformations. These studies often reveal that the bioactive conformation is not necessarily the most stable one in solution but rather the one that best complements the binding site of the target. For benzamide-based compounds, the relative orientation of the aromatic ring, the amide plane, and the substituents are critical for activity. The design of conformationally restricted analogues can be a powerful tool to lock the molecule in a desired bioactive conformation, potentially leading to increased potency and selectivity.

Ligand Efficiency and Structure-Based Design Principles

The development of potent and selective ligands from a core scaffold like this compound is guided by the principles of structure-based design and ligand efficiency. Structure-based drug design leverages the three-dimensional structural information of the biological target to design molecules that can bind with high affinity and selectivity nih.gov. This approach is crucial for optimizing lead compounds by identifying key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and sites for potential electrostatic interactions nih.gov.

Ligand efficiency (LE) is a critical metric in this process, normalizing binding affinity for the size of the molecule. It is calculated as the binding energy per heavy (non-hydrogen) atom. Higher LE values are desirable in early drug discovery as they indicate that a compound achieves its potency in a more atom-economical manner, often leading to more favorable physicochemical properties in later development stages. Similarly, lipophilic efficiency (LipE) relates potency to lipophilicity (logP or logD), aiming to increase potency without a concurrent rise in lipophilicity, which can negatively impact solubility, metabolism, and toxicity profiles acs.org. For benzamide-based scaffolds, medicinal chemists aim to modify substituent groups to maximize interactions with the target protein, thereby improving potency, while carefully managing the molecule's size and lipophilicity to maintain high efficiency metrics nih.govacs.org.

SAR Studies on Specific Molecular Target Classes

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity

Derivatives of benzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Structure-activity relationship studies on a series of benzamide and picolinamide (B142947) derivatives revealed that the position of a dimethylamine (B145610) side chain significantly influences inhibitory activity and selectivity nih.gov.

Key findings from these studies indicate that compounds with a para-substituted dimethylamine side chain generally exhibit more potent inhibition and higher selectivity for AChE over BChE nih.gov. Furthermore, replacing the benzene ring of the benzamide with a pyridine (B92270) ring to form picolinamide derivatives tended to increase the inhibitory potency against AChE nih.gov. One of the most potent compounds identified in a study, a picolinamide derivative designated 7a, demonstrated an IC50 value of 2.49 µM for AChE and showed high selectivity over BChE nih.gov. Molecular docking studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme nih.gov.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide and Picolinamide Derivatives

| Compound | Scaffold | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|

| 7a | Picolinamide | 2.49 ± 0.19 | >247.5 | >99.40 |

| ZLWH-23 | Benzamide | 0.27 | 20.82 | 77.11 |

Data sourced from multiple studies for illustrative purposes nih.govresearchgate.net.

NF-κB Activation Modulation

A class of sulfamoyl benzamidothiazoles has been identified as modulators of the nuclear factor kappa B (NF-κB) signaling pathway. These compounds were found to prolong NF-κB activation following stimulation with a Toll-like receptor 4 (TLR4) agonist, such as lipopolysaccharide (LPS) nih.gov. This sustained activation is of interest for developing vaccine adjuvants that can enhance immune responses.

Systematic SAR studies on a lead compound (1) identified specific sites on the scaffold that could be modified to yield more potent analogues nih.gov. The core structure consists of a central thiazole (B1198619) ring, a substituted phenyl ring at "Site A," and the sulfamoyl benzamide moiety at "Site B." Modifications at Site A, such as altering the substituents on the phenyl ring, led to significant changes in activity. For example, eliminating methyl groups from a 2,5-dimethylphenyl substituent was explored to understand the spatial requirements in this pocket. The integrity of the sulfamoyl benzamide portion at Site B was also found to be critical for maintaining the desired biological activity nih.gov.

Sigma Receptor Ligand Affinity and Selectivity

Benzamide and its derivatives have proven to be a fruitful scaffold for developing high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are overexpressed in various tumor types, including prostate cancer nih.govmdpi.com. The design of these ligands often involves a central benzamide core linked to a piperidine (B6355638) or piperazine (B1678402) moiety.

Pharmacological modulation of this scaffold has led to the discovery of compounds with nanomolar affinity for both receptor subtypes mdpi.com. For instance, introducing a chloro substituent at the meta position of the N-benzyl group in one series resulted in a compound with a Kᵢ of 0.6 nM for the σ₁ receptor and a high selectivity of 317-fold over the σ₂ receptor mdpi.com. Another study designed a benzamide derivative (ligand 3a) with optimal dual affinity for both σ₁ (Kᵢ = 6.3 nM) and σ₂ (Kᵢ = 10.2 nM), intended for use as a PET imaging agent for prostate tumors nih.gov. These studies highlight that subtle changes to the substitution pattern on the aromatic rings and the nature of the linker can dramatically influence both affinity and selectivity nih.govmdpi.com.

Table 2: Binding Affinities of Selected Benzamide Derivatives for Sigma Receptors

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |

|---|---|---|---|

| Lead Compound 1 | 3.2 | 608 | 190 |

| Compound 2 (meta-chloro) | 0.6 | 190 | 317 |

| Compound 3 (para-chloro) | 1.7 | 410 | 241 |

| Ligand 3a | 6.3 | 10.2 | 0.62 |

Antifiloviral Entry Inhibition

A series of 4-(aminomethyl)benzamides has been identified as potent, broad-spectrum inhibitors of filovirus entry, effective against both Ebola (EBOV) and Marburg (MARV) viruses nih.gov. The initial hit compound, CBS1118, showed EC₅₀ values below 10 µM for both viruses, validating the therapeutic potential of this chemical class nih.gov.

Subsequent SAR studies focused on optimizing this scaffold. It was discovered that the potency correlated with the size of the alkyl group on the amine. For instance, replacing a smaller cyclopropyl (B3062369) group (EC₅₀ = 4.57 µM) with a bulkier di-tert-butyl group (EC₅₀ = 0.48 µM) significantly enhanced inhibitory activity against EBOV nih.gov. Further modifications, such as introducing a fluorine atom to the benzyl (B1604629) ring or a methyl group to the linker, led to compounds with EC₅₀ values as low as 0.38 µM and 0.33 µM, respectively nih.gov. These findings underscore the importance of bulky, lipophilic groups in this region of the molecule for potent inhibition of viral entry.

Table 3: Antifiloviral Activity of Selected 4-(Aminomethyl)benzamide Derivatives against EBOV

| Compound | R Group Modification | EBOV EC₅₀ (µM) |

|---|---|---|

| 21 | 4-cyclopropyl | 4.57 |

| 22 | 4-isopropyl | 2.87 |

| 25 | cyclohexyl | 0.99 |

| 23 | di-tert-butyl | 0.48 |

| 26 | cyclohexyl with benzyl fluorine | 0.38 |

| 27 | cyclohexyl with methyl on linker | 0.33 |

Data sourced from Gaisina et al., 2020 nih.gov.

BRAF Inhibitory Effect

The B-rapidly accelerated fibrosarcoma (BRAF) protein, particularly the V600E mutant, is a key driver in the progression of certain cancers like cutaneous melanoma. While direct SAR studies on this compound derivatives as BRAF inhibitors are not extensively documented, the core structures of many known BRAF V600E inhibitors are based on pyrimidine-sulfonamide scaffolds nih.gov. This suggests that the sulfonamide moiety present in this compound is a key pharmacophoric element for targeting the ATP-binding site of the BRAF kinase.

Quantitative structure-activity relationship (QSAR) studies on pyrimidine-sulfonamide analogues have been used to identify the key chemical substructures that correlate with BRAF V600E inhibitory activity nih.gov. These computational models help in the rational design of more potent inhibitors by predicting the activity of novel derivatives. The insights gained from these related sulfonamide-containing compounds suggest that the specific geometry and electronic properties of the sulfonamide group are critical for forming essential interactions within the kinase domain, guiding the design of future benzamide-based BRAF inhibitors nih.gov.

Mechanistic Elucidation of 4 Dimethylsulfamoyl Benzamide Analogues at the Molecular Level

Identification and Characterization of Molecular Targets

The pharmacological activity of 4-(dimethylsulfamoyl)benzamide analogues is predicated on their ability to bind to and modulate the function of specific biological macromolecules. These interactions are primarily with enzymes and receptors, leading to either the inhibition or activation of their physiological roles.

Enzyme Inhibition and Activation Mechanisms

Analogues of this compound have been identified as potent inhibitors of several key enzymes, including carbonic anhydrases, acetylcholinesterase, and Signal Transducer and Activator of Transcription 3 (STAT3).

Carbonic Anhydrase Inhibition:

A series of benzamides that incorporate 4-sulfamoyl groups have demonstrated effective inhibition of various human (h) carbonic anhydrase (CA) isoforms. Specifically, isoforms hCA II, VII, and IX are inhibited in the low nanomolar to subnanomolar range, while hCA I shows slightly less sensitivity with inhibition constants (Ki) ranging from 5.3 to 334 nM nih.gov. The inhibitory action of these sulfonamides is attributed to the binding of the sulfamoyl moiety to the zinc ion within the enzyme's active site.

| Compound Class | Target Enzyme | Inhibition Constant (Ki) |

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM |

| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nanomolar to subnanomolar |

Acetylcholinesterase Inhibition:

Certain novel benzamide (B126) derivatives have been evaluated for their inhibitory effects on the acetylcholinesterase (AChE) enzyme, a key target in the management of Alzheimer's disease. N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives have shown significant inhibitory potential, with Ki values in the nanomolar range (15.51 ± 1.88 - 41.24 ± 10.13 nM) mdpi.com. For instance, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide was identified as a particularly potent inhibitor with a Ki of 15.51 ± 1.88 nM mdpi.com.

STAT3 Signaling Pathway Inhibition:

N-substituted sulfamoylbenzamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy. One notable compound, B12, was found to inhibit IL-6/STAT3 signaling with IC50 values between 0.61 and 1.11 μM in various tumor cell lines that overexpress STAT3 researchgate.net. The mechanism involves the inhibition of the phosphorylation of the Tyr705 residue on STAT3, which is a critical step in its activation researchgate.net.

Glucokinase Activation:

In the context of metabolic regulation, sulfamoyl benzamide derivatives have been investigated as potential activators of glucokinase (GK), a key enzyme in glucose metabolism. Docking studies have suggested that these analogues bind to an allosteric site on GK, leading to a significant reduction in blood glucose levels in animal models.

Receptor Binding and Modulation (e.g., Cannabinoid, Sigma)

In addition to enzyme modulation, this compound analogues also exhibit affinity for and modulate the activity of specific receptor systems, notably the cannabinoid and sigma receptors.

Cannabinoid Receptor Ligands:

Sulfamoyl benzamides have been identified as a novel class of cannabinoid receptor ligands. Through parallel synthesis and structure-activity relationship (SAR) studies, analogues with high affinity and selectivity for the cannabinoid CB2 receptor have been developed. These selective ligands have demonstrated antiallodynic activity in rodent models of pain without the typical side effects associated with cannabinoid receptor activation.

Sigma Receptor Ligands:

Benzamide-based derivatives have been synthesized and shown to possess high affinity for the sigma-1 (S1R) and sigma-2 (S2R) receptors. Pharmacomodulation of a lead compound resulted in analogues with superior S1R affinity and improved selectivity over S2R. For example, substitution with a chloro atom at the para position of a benzamide derivative improved the S1R affinity to a Ki of 1.7 nM and increased the selectivity ratio (S2R/S1R) to 241 nih.gov. Functional assays have confirmed the agonist activity of some of these derivatives nih.gov.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity (S2R/S1R) |

| Benzamide derivative | Sigma-1 (S1R) | 3.2 nM | 190 |

| Para-chloro substituted benzamide derivative | Sigma-1 (S1R) | 1.7 nM | 241 |

Cellular Pathway Modulation

The interaction of this compound analogues with their molecular targets initiates a cascade of downstream events, leading to the modulation of various cellular pathways critical for cell function and survival.

Signal Transduction Cascades

The binding of these analogues to enzymes and receptors directly impacts intracellular signal transduction pathways.

STAT3 Signaling:

As previously mentioned, N-substituted sulfamoylbenzamide derivatives inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at the Tyr705 residue researchgate.net. This inhibition disrupts the normal downstream signaling cascade that is often hyperactivated in cancer cells, affecting cell proliferation, survival, and migration.

Hedgehog Signaling Pathway:

Novel N-(2-pyrimidinylamino) benzamide derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. These compounds exert their effect by targeting the Smoothened (Smo) receptor, a key component of the Hh pathway. By inhibiting Smo, these benzamide analogues block the downstream signaling cascade that leads to the activation of Gli transcription factors. Some of these derivatives have shown greater potency than the established Hh inhibitor, vismodegib.

Gene Expression Regulation

The modulation of signal transduction pathways by this compound analogues ultimately leads to changes in gene expression.

Downstream of STAT3:

The inhibition of STAT3 phosphorylation and its subsequent translocation to the nucleus by sulfamoylbenzamide derivatives leads to a decrease in the expression of STAT3 target genes nih.gov. These genes are often involved in promoting cell cycle progression, preventing apoptosis, and facilitating angiogenesis. The downregulation of these genes contributes to the anti-tumor effects of these compounds.

Hedgehog Pathway Target Genes:

Inhibition of the Hedgehog signaling pathway by benzamide derivatives prevents the activation of Gli transcription factors. Consequently, the expression of Gli target genes, which are involved in cell proliferation, differentiation, and survival, is suppressed. This mechanism is central to the anti-cancer properties of these compounds.

Metabolic Regulation Pathways

Emerging evidence suggests that benzamide and sulfamoylbenzamide analogues can also influence cellular metabolism.

NAD and ATP Levels:

Glucokinase Activation and Glucose Homeostasis:

As mentioned earlier, certain sulfamoyl benzamide derivatives act as glucokinase activators. Glucokinase plays a pivotal role in glucose sensing and metabolism in pancreatic β-cells and hepatocytes. By allosterically activating this enzyme, these compounds can enhance glucose uptake and metabolism, thereby contributing to the regulation of blood glucose levels.

Pancreatic β-Cell Protection:

A 3-(N-piperidinyl)methylbenzamide derivative has been identified as a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress-induced dysfunction and death. This compound was shown to lower blood glucose levels and increase β-cell survival in a diabetic mouse model, indicating its potential in modulating metabolic pathways related to diabetes mpu.edu.mo. The mechanism involves the suppression of the unfolded protein response (UPR) and apoptotic genes activated by ER stress mpu.edu.mo.

Mechanistic Insights from Specific Biological Activities

The specific molecular interactions described above translate into observable biological activities, including antiviral, antitumor, and anti-inflammatory effects.

The antiviral activity of compounds related to this class, particularly against Human Immunodeficiency Virus Type 1 (HIV-1), is not mediated by direct enhancement of APOBEC3G's enzymatic function but rather by protecting it from viral countermeasures. The host cell protein Apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G or A3G) is a potent retroviral restriction factor that gets incorporated into budding virions. nih.gov During reverse transcription in the next target cell, A3G deaminates cytosines to uracils in the nascent single-stranded viral DNA, leading to lethal G-to-A hypermutations in the viral genome. nih.govnih.gov

HIV-1 has evolved the accessory protein Vif (Viral infectivity factor) to neutralize A3G. Vif binds to A3G and recruits a cellular E3 ubiquitin ligase complex, which targets A3G for proteasomal degradation, thus preventing its incorporation into new virus particles. nih.govnih.gov The Vif-A3G interaction has therefore become a significant therapeutic target. nih.govumn.edunih.gov Small molecules, including analogues containing sulfonamide groups, have been developed to disrupt this process. mdpi.com These molecules act by inhibiting the Vif-dependent degradation of A3G. By preserving cellular A3G levels in the presence of Vif, these compounds restore the cell's innate antiviral defense, allowing functional A3G to be packaged into new virions where it can subsequently restrict viral infectivity. umn.edumdpi.com

The antitumor properties of this compound analogues are diverse and often stem from their activity as HDAC inhibitors. nih.govnih.gov By inhibiting HDACs, these compounds induce the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This alteration in gene expression can trigger multiple anticancer pathways. nih.gov

Cell Proliferation Inhibition: A primary consequence of HDAC inhibition is the arrest of the cell cycle. For example, the novel sulfonamide E7070 has been shown to disturb the cell cycle at both the G1/S and G2/M transition points. researchgate.net This is achieved by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and downregulating the expression of key cell cycle proteins, including cyclin A, cyclin B1, CDK2, and CDC2. researchgate.net The induction of cyclin-dependent kinase inhibitors like p21 also contributes significantly to this cell cycle arrest. researchgate.net

Apoptosis Induction: Benzamide and sulfonamide derivatives effectively induce programmed cell death, or apoptosis, in cancer cells. nih.govbenthamscience.com The reactivation of silenced genes by HDAC inhibition is one pathway to apoptosis. Additionally, these compounds can influence the expression of proteins directly involved in the apoptotic cascade. Studies have shown that treatment with these agents can lead to the activation of executioner caspases (like caspase-3) and the downregulation of anti-apoptotic proteins such as Bcl-2.

The table below shows the antiproliferative activity of a potent benzamide-based HDAC inhibitor, compound 7j , against two breast cancer cell lines.

Analogues of this compound exert anti-inflammatory effects through at least two distinct molecular pathways.

Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. When activated, it translocates to the nucleus and promotes the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Certain N-substituted benzamides have been shown to be potent inhibitors of NF-κB activation. nih.gov They can prevent the breakdown of IκB proteins, which normally sequester NF-κB in the cytoplasm. By blocking NF-κB's nuclear translocation, these compounds suppress the production of inflammatory mediators such as nitric oxide (NO), COX-2, and interleukin-1β (IL-1β). nih.govacs.org This mechanism of action is distinct from their ability to induce apoptosis. nih.gov

Direct COX Enzyme Inhibition: As mentioned previously, many sulfonamide- and benzamide-containing structures are designed to directly inhibit the activity of cyclooxygenase enzymes. tandfonline.comnih.govresearchgate.net These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. tandfonline.com By binding to the active site of COX enzymes, particularly the inducible COX-2 isoform, these compounds block prostaglandin (B15479496) synthesis, thereby reducing the inflammatory response.

The table below presents the in vitro COX-2 inhibitory activity for a series of cyclic imides bearing a 3-benzenesulfonamide scaffold.

Computational Chemistry and Theoretical Modeling of 4 Dimethylsulfamoyl Benzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-(Dimethylsulfamoyl)benzamide, to the binding site of a target protein.

The initial step in molecular docking involves the identification and characterization of the binding site on the target protein. For derivatives of benzamide (B126) and sulfonamide, common targets include enzymes like carbonic anhydrases, histone deacetylases, and various kinases. The binding site is a pocket or groove on the protein surface, and its amino acid composition dictates the nature of the interactions.

Once docked, the interactions between this compound and the protein's binding site are analyzed. These interactions are typically a combination of:

Hydrogen Bonds: The amide and sulfonamide groups of the compound are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, and asparagine.

Hydrophobic Interactions: The benzene (B151609) ring of the molecule can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the binding pocket.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Studies on similar benzamide derivatives have shown that the orientation and specific interactions within the binding pocket are critical for inhibitory activity. For instance, the benzamide moiety often orients itself to form key hydrogen bonds, while the sulfamoyl group can interact with specific residues to enhance binding affinity and selectivity.

| Interaction Type | Potential Interacting Groups on this compound |

|---|---|

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Sulfonyl oxygens |

| Hydrophobic | Benzene ring, Methyl groups |

| Pi-Pi Stacking | Benzene ring |

Molecular docking simulations generate multiple possible binding poses of the ligand in the protein's active site. These poses are then scored based on a scoring function that estimates the binding affinity, typically expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more favorable and stable interaction.

| Docking Parameter | Description |

|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency; lower values indicate higher potency. |

| Ligand Efficiency | A measure of the binding energy per heavy atom, used to compare the efficiency of different-sized ligands. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide a detailed understanding of the molecule's properties at the atomic level.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy. This provides the most stable three-dimensional structure of the molecule. For this compound, DFT calculations would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

For example, DFT studies on benzamide and its derivatives have provided precise information on their molecular geometry. The planarity of the benzamide group and the orientation of the sulfamoyl substituent relative to the benzene ring are critical factors that can influence its interaction with biological targets.

| Structural Parameter | Description |

|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. |

| Dihedral Angle (°) | The angle between two intersecting planes, which describes the rotation around a bond. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, FMO analysis can predict the sites most susceptible to electrophilic and nucleophilic attack.

| Parameter | Description |

|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. |

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can reveal the conformational flexibility and dynamic behavior of a molecule like this compound in different environments, such as in solution or when bound to a protein.

MD simulations can provide a deeper understanding of how the molecule explores different shapes or conformations. This is particularly important for flexible molecules, as their ability to adopt specific conformations can be crucial for binding to a biological target. The simulations can also shed light on the stability of the ligand-protein complex over time, revealing how the interactions change and evolve. For instance, MD simulations can show how the hydrogen bonds between the ligand and protein fluctuate or how water molecules mediate these interactions.

While specific MD simulation data for this compound is not available, such studies on related sulfonamide-containing molecules have been used to assess the stability of their binding to protein targets and to understand the dynamic nature of the interactions that govern their biological activity.

| Simulation Parameter | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. |

In Silico Screening and Virtual Ligand Design

In silico screening has emerged as a powerful strategy for identifying and optimizing lead compounds by computationally evaluating large libraries of virtual molecules. For derivatives of this compound, this process typically involves both ligand-based and structure-based virtual screening approaches to discover novel inhibitors for various enzymatic targets, such as carbonic anhydrases (CAs). nih.govresearchgate.net

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. Molecular docking is a primary tool in SBVS, used to predict the binding orientation and affinity of a ligand to a protein's active site. In the context of this compound derivatives, docking studies can elucidate how the sulfamoyl and benzamide moieties interact with key residues within the catalytic pocket of an enzyme. For instance, in studies of benzenesulfonamide (B165840) derivatives as potential carbonic anhydrase inhibitors, docking simulations have been crucial in understanding the binding modes and predicting the inhibitory potential of newly designed compounds. mdpi.comsciforum.net These simulations often reveal critical interactions, such as the coordination of the sulfonamide group with the zinc ion in the active site of carbonic anhydrases and hydrogen bonding with residues like Thr199, which are essential for inhibition. mdpi.comsciforum.net

The results of such docking studies are often quantified by a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. Virtual screening of extensive compound databases against a target protein can identify novel scaffolds that share the essential binding features of this compound.

Below is a representative data table illustrating the type of results obtained from a virtual screening and docking study for hypothetical derivatives of this compound against a target protein.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| This compound | 4-(N,N-dimethylsulfamoyl)benzamide | -7.5 | Thr199, Gln92, Zn2+ | 2.5 µM |

| Derivative A | 4-(N,N-dimethylsulfamoyl)-N-hydroxybenzamide | -8.2 | Thr199, His94, Gln92, Zn2+ | 0.9 µM |

| Derivative B | 3-Amino-4-(N,N-dimethylsulfamoyl)benzamide | -8.9 | Thr199, Gln92, Val121, Zn2+ | 0.4 µM |

| Derivative C | 4-(N,N-dimethylsulfamoyl)-2-methoxybenzamide | -7.9 | Thr199, Gln92, Leu198, Zn2+ | 1.8 µM |

Virtual ligand design takes the insights from in silico screening a step further by modifying the core structure of this compound to enhance its binding affinity and selectivity. By analyzing the binding pocket of a target enzyme, computational chemists can identify opportunities for structural modifications. For example, if a hydrophobic pocket is identified near the benzamide ring, adding a lipophilic substituent at that position could lead to a more potent inhibitor. This rational design process is guided by molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex, allowing for an assessment of the stability of the binding interactions over time.

Theoretical Basis for Pharmacophore Development

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound and its analogues, developing a pharmacophore model is a critical step in understanding the key molecular features that govern their interaction with a biological target. nih.gov

The theoretical basis for pharmacophore development often begins with a set of known active compounds. By aligning these molecules, common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings can be identified. For sulfonamide-based inhibitors, the sulfonamide group itself is a critical pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. researchgate.net

A typical pharmacophore model for a this compound-based inhibitor might include:

A zinc-binding group (the sulfamoyl moiety).

One or more hydrogen bond acceptors (e.g., the oxygen atoms of the sulfamoyl and carbonyl groups).

A hydrogen bond donor (e.g., the amide nitrogen).

An aromatic ring (the central benzene ring).

A hydrophobic feature (the dimethylamino group).

The table below outlines the key pharmacophoric features derived from a hypothetical set of active this compound derivatives.

| Pharmacophoric Feature | Chemical Moiety | Role in Binding |

| Zinc-Binding Group | Sulfamoyl group (-SO2N(CH3)2) | Coordination with the active site metal ion (e.g., Zn2+) |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Sulfonyl oxygens | Interaction with hydrogen bond donor residues in the active site |

| Hydrogen Bond Donor | Amide nitrogen (-NH-) | Interaction with hydrogen bond acceptor residues in the active site |

| Aromatic Ring | Benzene ring | π-π stacking or hydrophobic interactions with aromatic residues |

| Hydrophobic Group | Dimethylamino group (-N(CH3)2) | Interaction with hydrophobic pockets within the active site |

Once a pharmacophore model is generated and validated, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophoric features, even if they have a different underlying chemical scaffold. nih.gov This ligand-based approach is particularly valuable when the three-dimensional structure of the target protein is unknown. Furthermore, pharmacophore models can be used in conjunction with 3D-QSAR (Quantitative Structure-Activity Relationship) studies to correlate the spatial arrangement of these features with the biological activity of the compounds, providing a deeper understanding of the structure-activity relationship and guiding the design of more potent molecules. mdpi.com

Role of 4 Dimethylsulfamoyl Benzamide As a Chemical Probe and Building Block in Advanced Organic Synthesis

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are functionalized molecules that form the basic components for the modular, bottom-up assembly of more elaborate molecular architectures. sigmaaldrich.com The benzamide (B126) scaffold, particularly sulfamoyl-benzamide derivatives, is a key starting point in the synthesis of complex, biologically active molecules.

A common synthetic strategy involves a linear approach beginning with the chlorosulfonation of benzoic acids. nih.gov This initial step introduces a reactive sulfonyl chloride group, which can then be treated with various amines to form sulfamoylbenzoic acids. nih.gov Following the formation of the sulfonamide, the carboxylic acid group of the benzoic acid is typically converted into a carboxamide through coupling reactions, often using carbodiimide (B86325) coupling agents. nih.gov This multi-step process allows for the introduction of diverse substituents at both the sulfonamide and carboxamide positions, creating a library of complex derivatives from a common benzamide core. nih.gov

For instance, this building block approach has been used to synthesize a series of sulfamoyl-benzamide derivatives decorated with biologically relevant groups like n-butyl, cyclopropyl (B3062369), benzylamine, and morpholine (B109124). nih.gov Similarly, other complex benzamides, such as those designed for pesticidal applications, are synthesized via a sequence of reactions including esterification, cyanation, cyclization, and aminolysis, all starting from a substituted benzoic acid building block. mdpi.comnih.gov

Reagent Applications in Specific Organic Reactions

While 4-(Dimethylsulfamoyl)benzamide itself is not typically used as a standalone reagent for general transformations like oxidation or reduction, its constituent functional groups are key reactants in specific synthetic steps. The core structure acts as a substrate that is progressively modified through reactions where its functional groups are the primary sites of transformation.

The synthesis of complex benzamide derivatives frequently involves nucleophilic substitution reactions. nih.gov A prominent example is the formation of the amide bond (amidation), where the carboxylic acid or an activated derivative (like an acyl chloride) reacts with an amine. nih.govresearchgate.net This condensation reaction is fundamental to building the final complex molecule. researchgate.net Another key reaction is the formation of the sulfonamide group, where a sulfonyl chloride intermediate reacts with an amine, substituting the chloride. nih.gov In some synthetic pathways, other substitution reactions are employed, such as the replacement of an iodine atom on the benzene (B151609) ring with a cyano group using a cyanidation reagent like CuCN. mdpi.comnih.gov These reactions highlight how the benzamide building block serves as the central component upon which further chemical complexity is built.

Application as Biochemical Probes in Enzymatic and Protein Interaction Studies

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Benzamide derivatives have been successfully developed as biochemical probes for both in vivo imaging and in vitro studies of enzyme function and protein interactions.

A notable example is the development of 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA), a ¹¹C-labeled probe designed for targeting melanoma with Positron Emission Tomography (PET). nih.gov This probe showed rapid and high uptake in melanoma tumors in preclinical models, allowing the tumors to be clearly delineated in PET images. nih.gov Such probes are invaluable for diagnostic purposes and for understanding the distribution of specific molecular targets in living organisms.

In the context of enzymatic and protein interaction studies, benzamide derivatives serve as powerful tools to investigate biological pathways:

Enzyme Inhibition Studies: Synthesized sulfamoyl-benzamides have been screened against various isoforms of h-NTPDases to identify potent and selective inhibitors. nih.gov Molecular docking studies of these inhibitors revealed significant interactions with key amino acids in the active sites of the enzymes, providing insight into the mechanism of inhibition. nih.govrsc.org Similarly, benzamide derivatives have been used to selectively inhibit PI3Kα, glycogen (B147801) phosphorylase, and the M. tuberculosis enzyme InhA. nih.govnih.govresearchgate.net A co-crystal structure of one inhibitor bound to InhA provided a precise map of its interaction with the protein target. nih.gov

Protein-Protein Interaction Studies: Benzamide-based compounds have been developed to target the essential bacterial cell division protein FtsZ. nih.govmdpi.com FtsZ polymerization is a critical step in bacterial cytokinesis, and inhibitors that disrupt this process can block cell division, leading to a bactericidal effect. nih.gov The study of how these benzamide derivatives bind to FtsZ and alter its polymerization provides a deeper understanding of this fundamental bacterial process and offers a promising avenue for developing new antibiotics. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Sulfamoyl Benzamide Compounds

Exploration of Novel Scaffold Modifications for Enhanced Selectivity

A primary focus of ongoing research is the strategic modification of the sulfamoyl benzamide (B126) scaffold to achieve higher selectivity for specific biological targets, thereby improving efficacy and minimizing off-target effects. Medicinal chemists are exploring a variety of synthetic strategies to fine-tune the structure-activity relationship (SAR) of these compounds.

Key research findings in this area include the synthesis of derivatives targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological functions ranging from thrombosis to cancer. rsc.org For instance, modifications to a glyburide-derived sulfamoyl-benzamide led to derivatives with higher selectivity and increased solubility. nih.gov Systematic modifications have demonstrated that the nature and position of substituents on the benzamide scaffold are critical for both potency and selectivity.

One study on h-NTPDase inhibitors revealed that attaching a chlorophenyl scaffold to one side of the molecule was effective, but adding it to both sides abolished activity. nih.gov Conversely, incorporating a cyclopropyl (B3062369) group on both sides of the molecule restored potent inhibitory activity. nih.gov This highlights the nuanced effects of scaffold modifications. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d) was identified as a highly selective inhibitor of the h-NTPDase8 isoform with a sub-micromolar IC₅₀ value. rsc.orgnih.gov Another derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i), proved to be a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org

Similarly, a lead optimization campaign for selective cannabinoid receptor 2 (CB₂) agonists led to the identification of N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, which demonstrated improved metabolic stability and oral bioavailability while retaining high potency and selectivity for the CB₂ receptor. nih.gov

These examples underscore the principle that targeted modifications—such as altering substituent groups on the benzene (B151609) ring or the amide and sulfonamide nitrogens—can dramatically influence the selectivity profile of sulfamoyl benzamide derivatives.

| Compound/Derivative Class | Target | Key Scaffold Modification | Observed Effect on Selectivity/Potency |

|---|---|---|---|

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | Chlorine substitution and N-cyclopropylsulfamoyl group | Potent and selective inhibition of h-NTPDase8 (IC₅₀ = 0.28 µM). rsc.orgnih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1, h-NTPDase3 | 4-bromophenyl group on amide, morpholine (B109124) on sulfonamide | Potent inhibitor of h-NTPDase1 (IC₅₀ = 2.88 µM) and h-NTPDase3 (IC₅₀ = 0.72 µM). rsc.orgnih.gov |

| N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide (14) | Cannabinoid Receptor 2 (CB₂) | Dimethylphenyl and morpholinosulfonyl groups | Identified as a potent and selective CB₂ agonist with improved metabolic stability. nih.gov |

| Bis-sulfonamide-carboxamides (e.g., 4d) | h-NTPDases | Symmetrical substitution (e.g., cyclopropyl) on both sulfonamide and carboxamide | Retrieved potent activity against h-NTPDase2. rsc.orgnih.gov |

Integration with Advanced Drug Discovery Platforms for Hit-to-Lead Optimization

The progression of a promising "hit" compound from initial screening to a viable "lead" candidate is a critical and complex phase in drug discovery. Advanced drug discovery platforms, which integrate artificial intelligence (AI), machine learning, and physics-based simulations, are being increasingly utilized to streamline the hit-to-lead (HTL) optimization of benzamide compounds. xtalpi.comschrodinger.com

These platforms empower research teams to adopt a "predict-first" approach, allowing for the virtual exploration of vast chemical spaces before committing to costly and time-consuming chemical synthesis. schrodinger.com Key technologies used in these platforms include:

Generative AI and Virtual Screening: AI-driven tools can generate novel molecular structures and perform large-scale virtual screening to identify compounds with desired properties. xtalpi.com

Physics-Based Simulations: Techniques like Free Energy Perturbation (FEP+) provide highly accurate predictions of protein-ligand binding affinity, guiding the design of more potent molecules. schrodinger.com

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to eliminate compounds with poor pharmacokinetic profiles at an early stage. nih.gov

Automated Synthesis: Robotic and automation platforms can rapidly synthesize proposed analogues, accelerating the design-make-test-analyze cycle. xtalpi.com

Chemoinformatics and Big Data Approaches in Benzamide Research

Chemoinformatics, a field that merges chemistry with computer and information science, is revolutionizing research on benzamide compounds by leveraging the power of big data. researchgate.net With the explosion of chemical data from high-throughput screening and combinatorial synthesis, machine learning has become an indispensable tool for mining chemical information from large compound databases. researchgate.net

In the context of benzamide research, chemoinformatics and big data analytics are applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of benzamide derivatives with their biological activities. These predictive models can then be used to forecast the potency of newly designed compounds. nih.gov

Predictive Modeling: Machine learning algorithms, such as neural networks, can be trained on large datasets to predict complex properties like toxicity, metabolic pathways, and off-target effects with high accuracy. nih.gov

Virtual Library Design: Chemoinformatics tools enable the creation and analysis of vast virtual libraries of sulfamoyl benzamide derivatives. nih.gov These libraries can be screened computationally to identify novel hits with a higher probability of success, increasing the quality and diversity of compounds entering the discovery pipeline. nih.gov

The integration of these computational approaches significantly accelerates the pace of discovery, allowing researchers to make more informed, data-driven decisions and to focus laboratory resources on the most promising molecules. researchgate.net

Development of Multi-Targeting Ligands and Prodrug Strategies

Modern drug design is increasingly moving beyond the "one molecule, one target" paradigm towards more sophisticated approaches like multi-targeting ligands and prodrugs.

Multi-Targeting Ligands: For complex diseases, simultaneously modulating multiple biological targets can offer superior therapeutic efficacy. The sulfamoyl benzamide scaffold is well-suited for the design of multi-target agents. Research into carbonic anhydrase (CA) inhibitors has shown that benzoylthioureido benzenesulfonamide (B165840) derivatives can be designed to selectively inhibit multiple tumor-associated CA isoforms, such as hCA IX and hCA XII. tandfonline.com For example, certain synthesized compounds showed potent activity against both isoforms, a desirable trait for anticancer agents. tandfonline.com This strategy involves designing a single molecule that can fit into the active sites of several related proteins.

Prodrug Strategies: Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is particularly useful for overcoming challenges like poor stability or bioavailability. A notable example involves sulfanylbenzamides developed as anti-HIV agents. nih.gov These compounds were too unstable for systemic use. To address this, a nitroimidazole prodrug called nipamovir (B12369593) was developed. nih.gov This prodrug protects the active sulfanylbenzamide, allowing it to achieve blood stability and oral bioavailability. Once administered, it is cleaved in the body to release the active antiviral agent. nih.gov This strategy significantly extends the therapeutic potential of the parent compound.

Application in Chemical Biology for Pathway Elucidation

Beyond their direct therapeutic applications, highly potent and selective sulfamoyl benzamide derivatives serve as valuable tools in chemical biology for dissecting complex biological pathways. These compounds can be used as "chemical probes" to inhibit or activate a specific protein within a cell or organism, allowing researchers to observe the downstream consequences and thus elucidate the protein's function in a particular pathway.

For example, the development of sulfamoyl benzamides as selective inhibitors of different h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8) provides a chemical toolkit to study the specific roles these enzymes play in processes like inflammation, thrombosis, and cancer. rsc.orgnih.govresearchgate.net By selectively blocking one isoform, scientists can unravel its unique contribution to cellular signaling.

Similarly, novel sulfamoyl benzamide derivatives have been synthesized as allosteric activators of human glucokinase, a key enzyme in glucose metabolism. thesciencein.org These activators can be used to study the intricate mechanisms of glucokinase regulation and its role in diabetes, providing insights that could lead to new therapeutic strategies. thesciencein.org The use of these specific molecular probes is essential for validating new drug targets and deepening the fundamental understanding of cellular biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.